molecular formula C10H14Cl3N3 B2897827 [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride CAS No. 1864058-48-9

[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride

Cat. No. B2897827
M. Wt: 282.59
InChI Key: XWGZHGYGJMMZGE-UHFFFAOYSA-N
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Description

“1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1864058-48-9 . It has a molecular weight of 282.6 . The IUPAC name for this compound is 1-(5-chloro-1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H . This indicates that the compound has a benzodiazole ring with a chlorine atom at the 5th position and a methylamine group attached to the 1st position of the ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other benzodiazole derivatives . Additionally, more detailed studies could be conducted to understand its physical and chemical properties, as well as its safety and environmental impact.

properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGZHGYGJMMZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride

CAS RN

1864058-48-9
Record name [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
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